molecular formula C11H17ClN4 B11748583 (1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride

(1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride

Cat. No.: B11748583
M. Wt: 240.73 g/mol
InChI Key: MTGSPZVTISTRAR-FVGYRXGTSA-N
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Description

(1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazolopyridine moiety and a butan-1-amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the butan-1-amine group: This step often involves nucleophilic substitution reactions.

    Resolution of the chiral center: This can be done using chiral catalysts or resolving agents to obtain the desired (1S) enantiomer.

    Formation of the hydrochloride salt: This is typically achieved by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (1R)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride: The enantiomer of the compound .

    3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine: The free base form without the hydrochloride salt.

    Other triazolopyridine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of (1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.

Properties

Molecular Formula

C11H17ClN4

Molecular Weight

240.73 g/mol

IUPAC Name

(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine;hydrochloride

InChI

InChI=1S/C11H16N4.ClH/c1-8(2)7-9(12)11-14-13-10-5-3-4-6-15(10)11;/h3-6,8-9H,7,12H2,1-2H3;1H/t9-;/m0./s1

InChI Key

MTGSPZVTISTRAR-FVGYRXGTSA-N

Isomeric SMILES

CC(C)C[C@@H](C1=NN=C2N1C=CC=C2)N.Cl

Canonical SMILES

CC(C)CC(C1=NN=C2N1C=CC=C2)N.Cl

Origin of Product

United States

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